3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(4-methylanilino)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-7-9-13(10-8-11)18-15-16(20)19(17(21)22-15)14-6-4-3-5-12(14)2/h3-10,15,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVPAAAWRPWALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Aromatic Aldehydes
The core thiazolidine-2,4-dione scaffold is typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and substituted aldehydes. For the target compound, 2-methylphenyl and 4-methylphenyl groups are introduced through selective alkylation and amination steps.
In a representative procedure, thiazolidine-2,4-dione (1.17 g, 0.01 mol) is reacted with 4-methylbenzaldehyde (1.2 g, 0.01 mol) in toluene under reflux conditions. Piperidine (0.4 mL) catalyzes the condensation, forming the intermediate 5-(4-methylbenzylidene)thiazolidine-2,4-dione. Subsequent nucleophilic substitution with 2-methylaniline (1.07 g, 0.01 mol) in the presence of K₂CO₃ yields the final product. The reaction sequence is summarized below:
Key Parameters
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A study demonstrated that irradiating a mixture of thiazolidine-2,4-dione, 4-methylbenzaldehyde, and piperidine in ethanol at 120°C for 20 minutes achieves 85% conversion to the benzylidene intermediate. Subsequent amination with 2-methylaniline under microwave conditions (100°C, 15 minutes) completes the synthesis with an overall yield of 78%.
Green Chemistry Approaches
Deep Eutectic Solvents (DES) as Dual Solvent-Catalysts
Deep eutectic solvents (e.g., choline chloride–urea mixtures) enable eco-friendly synthesis. In a model reaction, thiazolidine-2,4-dione and 4-methylbenzaldehyde are combined in DES at 80°C, achieving 90% yield of the benzylidene intermediate within 2 hours. The DES facilitates proton transfer, enhancing reaction kinetics (Figure 1).
Proposed Mechanism in DES:
Aqueous-Phase Synthesis
Recent protocols utilize water as a solvent to minimize environmental impact. The condensation of thiazolidine-2,4-dione with 4-methylbenzaldehyde in aqueous NaOH (pH 9–10) at 70°C yields the intermediate in 68% yield. Subsequent amination in water with 2-methylaniline and triethylamine affords the target compound in 60% yield.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Mass Spectrometry
Optimization Strategies
Catalyst Screening
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| Piperidine | 72 | 6 |
| Triethylamine | 58 | 8 |
| L-Proline | 65 | 7 |
| DES (ChCl–urea) | 90 | 2 |
Solvent Effects
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiazolidinedione derivatives.
Scientific Research Applications
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signaling cascades that regulate metabolic processes or inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinedione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives
Key Structural and Functional Insights:
In contrast, nitro-substituted derivatives (e.g., 5-(3-nitrobenzylidene)-TZD) exhibit electron-withdrawing effects, which may alter reactivity in biological systems . Bulkier Substituents: Compounds like 3-(2-diisopropylaminoethyl)-TZD incorporate bulky alkylamino groups, which could influence solubility and receptor-binding kinetics .
Synthetic Efficiency: The two-step protocol for 3-(2-diisopropylaminoethyl)-TZD achieved a 71% yield, highlighting the efficiency of sequential alkylation and Knoevenagel condensation . Similar methodologies could be adapted for the target compound.
Pharmacological Potential: While direct activity data for the target compound are absent, structurally related TZDs (e.g., AC-4) demonstrate antiproliferative effects, suggesting that the methylphenyl and methylphenylamino substituents might confer analogous bioactivity . Thiazolidinediones with thioxo groups (e.g., 2-thioxo-TZDs) show enhanced metabolic stability, a feature absent in the target compound but relevant for drug design .
Biological Activity
3-(2-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of thiazolidinediones (TZDs), which are known for their potential therapeutic effects, particularly in oncology and metabolic diseases. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 221.276 g/mol. The structural characteristics include:
- Thiazolidine ring : A five-membered ring containing sulfur and nitrogen.
- Substituents : Two aromatic groups (2-methylphenyl and 4-methylphenyl) attached to the thiazolidine core.
Research indicates that thiazolidinediones exhibit anticancer properties through multiple mechanisms, including:
- Induction of Apoptosis : TZDs have been shown to modulate the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells while sparing normal cells. For example, studies have demonstrated that compounds similar to this compound can decrease anti-apoptotic Bcl-2 levels while increasing pro-apoptotic proteins like Bax and Bak in breast cancer cell lines .
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, leading to inhibited proliferation of cancer cells.
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using the MTT assay on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated an IC50 value of approximately 42.30 µM for the compound compared to 21.42 µM for cisplatin, a standard chemotherapeutic agent .
| Sample Code | IC50 (µM) |
|---|---|
| This compound | 42.30 |
| Cisplatin | 21.42 |
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Thiazolidinediones have been reported to possess significant antibacterial and antifungal properties against various pathogens. The specific mechanisms may include disruption of microbial cell membranes and inhibition of key metabolic pathways .
Antioxidant Properties
Thiazolidinediones are recognized for their antioxidant capabilities, which help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .
Anti-inflammatory Effects
Recent studies suggest that TZDs may also exert anti-inflammatory effects by modulating inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies
- Breast Cancer Study : A study involving a series of thiazolidinediones demonstrated that compounds similar to this compound significantly inhibited the growth of breast cancer cells while having minimal effects on normal breast cells .
- Diabetes Model : In diabetic animal models, TZDs have shown potential in improving insulin sensitivity and reducing hyperglycemia by acting on peroxisome proliferator-activated receptors (PPARs) .
Q & A
Q. How do electronic effects of substituents (e.g., methyl vs. methoxy groups) influence redox properties or tautomerism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
